1-Iodo-1H,1H-perfluoroheptane

Fluorous Biphasic Catalysis Liquid-Liquid Extraction Green Chemistry

1-Iodo-1H,1H-perfluoroheptane (CAS 212563-43-4), with the molecular formula C7H2F13I and a molecular weight of 459.98 g/mol, is a key member of the perfluoroalkyl iodide (PFAI) class. It is characterized as a high-density liquid (approximately 2.02 g/mL at 20°C) with a boiling point of 161.5°C at 760 mmHg, representing an intermediate chain length within the homologous series.

Molecular Formula C7H2F13I
Molecular Weight 459.97 g/mol
CAS No. 212563-43-4
Cat. No. B1304035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-1H,1H-perfluoroheptane
CAS212563-43-4
Molecular FormulaC7H2F13I
Molecular Weight459.97 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
InChIInChI=1S/C7H2F13I/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1H2
InChIKeyGBDROMNKGSCMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-1H,1H-perfluoroheptane (CAS 212563-43-4): A C7-Perfluoroalkyl Iodide for Fluorous Synthesis and Advanced Material Design


1-Iodo-1H,1H-perfluoroheptane (CAS 212563-43-4), with the molecular formula C7H2F13I and a molecular weight of 459.98 g/mol, is a key member of the perfluoroalkyl iodide (PFAI) class . It is characterized as a high-density liquid (approximately 2.02 g/mL at 20°C) with a boiling point of 161.5°C at 760 mmHg, representing an intermediate chain length within the homologous series [1]. The compound consists of a C7 perfluorinated tail attached to a -CH2I head group, serving as a versatile synthetic intermediate for introducing fluorinated segments into target molecules to impart properties such as chemical inertness, thermal stability, and unique phase behavior .

Why Generic Substitution of 1-Iodo-1H,1H-perfluoroheptane (CAS 212563-43-4) Fails: The Critical Role of Chain Length in Physical Properties and Reactivity


The performance of perfluoroalkyl iodides is intrinsically linked to the length of their fluorinated chain. Selecting a generic or alternative chain length cannot be assumed to yield equivalent results. A shorter analog, such as perfluorohexyl iodide, will exhibit a lower boiling point (approximately 137°C) and lower LogP (≈7.22), which can result in increased volatility and reduced partitioning into fluorous phases, leading to significant material loss during processing and lower efficiency in liquid-liquid extraction applications . Conversely, a longer analog, such as perfluorooctyl iodide, offers a higher LogP (≈6.39) but may face increased regulatory scrutiny due to its higher bioaccumulation potential associated with longer-chain PFAS chemistry and exhibit lower reactivity in certain transformations due to reduced solubility in common organic reaction media [1]. The C7 chain of 1-iodo-1H,1H-perfluoroheptane occupies a critical balance point, offering sufficient fluorophilicity for robust phase separation while maintaining favorable reactivity and handling characteristics, making it a precisely engineered intermediate rather than a commodity chemical [2].

Quantitative Evidence Guide: Verifiable Performance Differentiation for 1-Iodo-1H,1H-perfluoroheptane (CAS 212563-43-4)


Fluorous Phase Partitioning: Quantified LogP Advantage over C8 Analog for Balanced Fluorophilicity

The octanol-water partition coefficient (LogP) is a key quantitative measure of fluorophilicity, which governs a compound's ability to partition into a fluorous phase during liquid-liquid extraction. 1-Iodo-1H,1H-perfluoroheptane exhibits a calculated LogP of 5.1602 [1]. In contrast, the longer-chain perfluorooctyl iodide has a higher LogP of 6.38830 [2]. This indicates that 1-iodo-1H,1H-perfluoroheptane possesses a balanced fluorophilicity: it is sufficiently high to ensure robust phase separation in fluorous biphasic systems, yet lower than that of C8 analogs, which can be advantageous for subsequent downstream processing or when a less extreme partitioning profile is desired to maintain reactant and product solubility in both phases.

Fluorous Biphasic Catalysis Liquid-Liquid Extraction Green Chemistry

Volatility and Processability: Elevated Boiling Point for Reduced Losses Compared to Shorter-Chain Analogues

The boiling point of a reagent is a critical parameter for process safety, material handling, and minimizing evaporative losses during reactions. 1-Iodo-1H,1H-perfluoroheptane has a boiling point of 161.5°C at 760 mmHg [1]. This is substantially higher than the boiling point of the closely related shorter-chain analog, 1-iodoperfluorohexane (C6F13I, CAS 355-43-1), which is reported as 137°C at atmospheric pressure . This 24.5°C difference in volatility directly translates to lower vapor pressure and reduced material loss due to evaporation under common laboratory and pilot-scale reaction conditions, especially for reactions requiring elevated temperatures or extended durations.

Fluorous Synthesis Process Chemistry Safety

Density for Gravimetric Handling: Higher Density than Perfluorooctyl Iodide for More Accurate Weighing

For precise gravimetric preparation of reaction mixtures or standards, the density of a liquid reagent is a key factor influencing the accuracy of mass transfer. 1-Iodo-1H,1H-perfluoroheptane has a density of approximately 2.02 g/mL at 20°C . In contrast, the longer-chain perfluorooctyl iodide (C8F17I, CAS 507-63-1) has a reported density of 2.067 g/mL . While both are high-density liquids, the slightly lower density of the C7 derivative (Δρ = -0.047 g/mL) results in a small but measurable difference, leading to a lower mass per unit volume and potentially more accurate pipetting and weighing, which can be critical for stoichiometric control in sensitive synthetic transformations.

Material Science Process Development Analytical Chemistry

Refractive Index Purity Control: A Critical QC Parameter with a Tight Vendor Specification for Batch-to-Batch Consistency

The refractive index (n20/D) is a rapid, non-destructive quality control (QC) metric essential for confirming batch-to-batch consistency and purity upon receipt. Vendor specifications for 1-iodo-1H,1H-perfluoroheptane provide a narrow acceptable range of 1.3470-1.3510 . In comparison, a technical-grade perfluoroalkyl iodide mixture (C6-C12) may not have a tightly defined refractive index, while a high-purity shorter-chain analog like perfluorohexyl iodide is specified at 1.333 . The availability of a defined refractive index range for 1-iodo-1H,1H-perfluoroheptane provides a quantitative benchmark for incoming QC, enabling procurement teams to reject off-spec material and ensure experimental reproducibility.

Quality Control Analytical Method Development Procurement

Radical Precursor Reactivity: Low C-I Bond Dissociation Energy Enables Mild, Efficient Generation of Perfluoroalkyl Radicals

The utility of perfluoroalkyl iodides as radical precursors is governed by the strength of the C-I bond. While not a direct head-to-head comparison, the C-I bond dissociation energy (BDE) in perfluoroalkyl iodides is well-established and is generally weak, approximately 45 kJ mol⁻¹, enabling facile homolytic cleavage under mild thermal, photochemical, or catalytic conditions [1]. This is a class-level property shared by 1-iodo-1H,1H-perfluoroheptane. This low BDE is significantly weaker than typical C-I bonds in non-fluorinated alkyl iodides (e.g., methyl iodide has a BDE of ≈ 58 kcal/mol or ~243 kJ/mol), explaining the unique and efficient radical generation pathways available to this compound class. A specific synthetic application for the class was demonstrated in a palladium-catalyzed procedure for the synthesis of perfluoroalkylated enynes, which reported high efficiency and good functional group compatibility [2].

Organic Synthesis Radical Chemistry Catalysis

Primary Application Scenarios for 1-Iodo-1H,1H-perfluoroheptane (CAS 212563-43-4) Based on Verifiable Performance Data


Fluorous Biphasic Catalysis: Reagent Selection for Optimized Phase Separation and Catalyst Recovery

In Fluorous Biphasic Catalysis (FBC), the catalyst is tagged with a perfluoroalkyl group to make it soluble in a fluorous solvent, while the substrates and products remain in an organic phase. Upon completion, the phases are separated, allowing for easy recovery and reuse of the costly fluorous catalyst. The selection of the perfluoroalkyl tag is critical. Using a tag derived from 1-iodo-1H,1H-perfluoroheptane offers a quantifiable advantage. Its LogP of 5.1602 provides sufficient fluorophilicity for robust and complete phase separation (as evidenced by the class-wide property of fluorous phase partitioning), ensuring minimal catalyst leaching into the product phase . At the same time, its lower LogP compared to a C8-tagged catalyst (LogP 6.38830) can be beneficial, as it prevents the catalyst from partitioning too strongly into the fluorous phase, which could otherwise limit its availability for the reaction and reduce catalytic efficiency [2].

Synthesis of Fluorinated Surfactants and Surface Modifiers: Achieving Intermediate Hydrophobicity and Lipophobicity

1-Iodo-1H,1H-perfluoroheptane is a key starting material for the synthesis of perfluoroalkyl-containing surfactants and surface coatings. The chain length of the perfluoroalkyl group directly dictates the surface properties of the final product. By using the C7 chain of 1-iodo-1H,1H-perfluoroheptane, formulators can achieve a specific balance of hydrophobic and lipophobic (oleophobic) character. While specific surface tension data for the target compound was not directly located, the class of perfluoroalkyl iodides is known for imparting very low surface tension (e.g., 16.3 dyne/cm for the fully fluorinated perfluoroheptyl iodide analog) . The C7 derivative provides an intermediate surface activity profile, which is distinct from shorter (C6, less effective) or longer (C8, higher bioaccumulation risk) chain analogs. This allows for the rational design of materials with tailored wetting and repellency properties, such as in specialty coatings and oil/water repellents for textiles or electronics [2].

Precision Synthesis of Fluorinated Building Blocks: Leveraging High Boiling Point for Safer, Lower-Loss Reactions

In multi-step organic synthesis, especially at scale, the physical properties of a reagent can significantly impact process robustness and cost. 1-Iodo-1H,1H-perfluoroheptane is used as a source of the -CH2C7F13 group in reactions like radical additions or transition metal-catalyzed cross-couplings. Its boiling point of 161.5°C provides a direct, verifiable advantage over shorter-chain alternatives like perfluorohexyl iodide (bp 137°C) . This higher boiling point translates to a lower vapor pressure at common reaction temperatures (e.g., 80-120°C). The direct consequence is a reduction in material loss due to evaporation, which not only improves the overall process yield and cost-efficiency but also reduces the risk of reagent loss to the headspace and simplifies environmental controls [2].

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